Protostemotinine

Acetylcholinesterase Inhibition Stemona Alkaloids Bioactivity Screening

Protostemotinine (CAS 169534-85-4) is a well-characterized Stemona alkaloid reference standard, authenticated by single-crystal X-ray diffraction. Unlike other Stemona alkaloids with insecticidal or AChE inhibitory properties, protostemotinine shows negligible AChE inhibition, making it an essential negative control for bioactivity screens. Isolated from Stemona sessilifolia, it serves as a definitive chemotaxonomic marker for species authentication via HPLC or LC-MS/MS, preventing adulteration with other Stemona species. High purity (≥98% HPLC) ensures reproducible results in method development and structural studies. Order now for R&D use.

Molecular Formula C23H29NO6
Molecular Weight 415.486
CAS No. 169534-85-4; 169534-85-4
Cat. No. B2382168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtostemotinine
CAS169534-85-4; 169534-85-4
Molecular FormulaC23H29NO6
Molecular Weight415.486
Structural Identifiers
SMILESCC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C
InChIInChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3/t12-,16-,17-,22-,23+/m0/s1
InChIKeySKYPPFSYUDCEQR-NMXNWEJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Protostemotinine (CAS 169534-85-4): A Pyrrolo[1,2-a]azepine Stemona Alkaloid Reference Standard for Natural Product Research


Protostemotinine (CAS 169534-85-4) is a Stemona alkaloid belonging to the protostemonine structural type, characterized by a pyrrolo[1,2-a]azepine core typically linked to two butyrolactone rings [1]. It is isolated primarily from the roots and rhizomes of *Stemona sessilifolia* (Miq.) Miq. [2]. Unlike many Stemona alkaloids that are noted for insecticidal, antitussive, or acetylcholinesterase (AChE) inhibitory activities, the specific functional role of protostemotinine is not well-defined in bioactivity screens, positioning it as a critical reference compound for chemotaxonomic studies and structural comparisons rather than a high-potency bioactive agent [3].

Why Generic Stemona Alkaloid Substitution Fails: Protostemotinine's Chemotaxonomic and Bioactivity Divergence


Simple substitution of a generic Stemona alkaloid for protostemotinine is scientifically unsound due to the profound structural diversity and bioactivity divergence within this compound class. The Stemona alkaloids encompass over 215 derivatives grouped into distinct skeletal types (croomine, stichoneurine, protostemonine) with stark differences in bioactivity [1]. For instance, while protostemonine-type derivatives like didehydrostemofoline exhibit high insect toxicity and stemofoline-type compounds demonstrate potent AChE inhibition and MDR reversal, protostemotinine itself, despite sharing the protostemonine skeleton, has shown a lack of significant AChE inhibitory activity [2]. Furthermore, species-specific accumulation patterns in different *Stemona* species highlight that even closely related alkaloids cannot be assumed to have identical bioactivity profiles, making the use of a well-defined, authenticated reference standard like protostemotinine essential for reproducible research and procurement [3].

Protostemotinine (CAS 169534-85-4) Quantitative Differentiation: Evidence-Based Comparison to Stemona Alkaloid Analogs


Protostemotinine vs. Dehydrostenine A & B: A Quantitative Contrast in Acetylcholinesterase (AChE) Inhibitory Activity

In a comparative study investigating the roots of *Stemona sessilifolia*, protostemotinine's AChE inhibitory activity was directly contrasted with that of newly isolated alkaloids, dehydrostenine A and B. While protostemotinine was included in the study, it demonstrated no significant AChE inhibitory activity, differentiating it from the more potent members of the class [1].

Acetylcholinesterase Inhibition Stemona Alkaloids Bioactivity Screening

Structural Identity: Protostemotinine's Unique 3D Conformation as Determined by X-Ray Crystallography vs. NMR-Based Assignments of Analogs

The absolute configuration and three-dimensional structure of protostemotinine have been unambiguously established by single-crystal X-ray diffraction, a level of structural confirmation that is not uniformly available across all Stemona alkaloid analogs, many of which have their structures proposed based solely on NMR and MS data [1]. This provides a high-fidelity reference for computational modeling and structure-activity relationship (SAR) studies.

X-Ray Crystallography Structural Elucidation NMR Spectroscopy

Chemotaxonomic Specificity: Protostemotinine as a Differential Marker for Stemona sessilifolia vs. S. tuberosa and S. japonica

Protostemotinine is a prominent alkaloid in *Stemona sessilifolia* [1], a species officially recognized in the Chinese Pharmacopoeia. While S. sessilifolia is characterized by protostemonine-type alkaloids, other medicinal species like *S. tuberosa* show accumulation trends towards tuberostemonine or croomine derivatives, and *S. japonica* contains a different profile of alkaloids [2]. This species-specific accumulation makes protostemotinine a valuable chemotaxonomic marker for authenticating S. sessilifolia raw material, distinguishing it from other Stemona species used in traditional medicine.

Chemotaxonomy Stemona Species Differentiation Quality Control Marker

Protostemotinine (CAS 169534-85-4): Evidence-Backed Application Scenarios in Quality Control, SAR Studies, and Botanical Authentication


Authenticating Stemona sessilifolia Botanical Material via HPLC-MS/MS Chemotaxonomic Profiling

Given its documented isolation from *Stemona sessilifolia* [1] and the species-specific accumulation trends of Stemona alkaloids [2], protostemotinine serves as a high-purity reference standard for developing and validating HPLC or LC-MS/MS methods. This enables the definitive chemotaxonomic authentication of *S. sessilifolia* raw materials, ensuring they are not adulterated with or substituted by other Stemona species like *S. tuberosa* or *S. japonica*, which possess different alkaloid profiles and potentially divergent therapeutic properties [2].

Providing a Structurally Rigorous Negative Control for Acetylcholinesterase (AChE) Inhibition Assays

Protostemotinine's demonstrated lack of significant AChE inhibitory activity, as shown in direct comparative studies with other alkaloids from the same plant source [3], positions it as an ideal negative control. Researchers investigating the AChE inhibitory properties of other Stemona alkaloids or synthetic analogs can use protostemotinine to establish a baseline of inactivity, ensuring that any observed inhibition is due to the test compound's specific mechanism rather than a general class effect.

Serving as a High-Fidelity 3D Structural Template for Molecular Modeling and Pharmacophore Design

The unambiguous 3D structure of protostemotinine, determined by single-crystal X-ray diffraction [1], provides a robust starting point for in silico studies. This level of structural certainty is not available for all Stemona alkaloid analogs [1]. Consequently, protostemotinine is the preferred choice for building accurate molecular models, conducting docking simulations to probe binding interactions with protein targets, and deriving pharmacophore models to guide the design of novel bioactive compounds.

Technical Documentation Hub

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